1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, an amino group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and cyclopentanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-methoxybenzaldehyde and cyclopentanone in the presence of a base like sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to form the corresponding alcohol.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.
Carboxylation: Finally, the amine is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid: Similar structure but with a different position of the methoxy group.
1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring can affect its interaction with molecular targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H21NO3 |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-[2-amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO3/c1-19-12-6-4-5-11(9-12)13(10-16)15(14(17)18)7-2-3-8-15/h4-6,9,13H,2-3,7-8,10,16H2,1H3,(H,17,18) |
InChI Key |
PUIIPBJEZMCGKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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